N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Overview
Description
The compound “N-(2-Chlorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a quinoxaline ring, which is a type of heterocyclic compound often found in dyes, pharmaceuticals, and natural products .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of spiropiperidine scaffolds, which are closely related to N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, has been explored. Méndez and Kouznetsov (2011) describe an efficient synthesis method for these compounds, highlighting their potential in forming complex molecular structures (Méndez & Kouznetsov, 2011).
Chemical Properties and Reactivity
- Research by Rajesh, Bala, and Perumal (2012) delves into the synthesis of a variety of spiroheterocycles, which are structurally related to the compound . Their work demonstrates the chemical reactivity of these molecules, particularly in the context of 1,3-dipolar cycloaddition reactions (Rajesh, Bala, & Perumal, 2012).
Applications in Pharmacology
- In the field of medicinal chemistry, spiropiperidine compounds have been synthesized and evaluated for their potential as ligands for various receptors. Jasper et al. (2009) have conducted studies on sigma receptor ligands, highlighting the relevance of these structures in drug discovery (Jasper et al., 2009).
Novel Syntheses and Derivatives
- The synthesis of new derivatives of spiro compounds, like the one , has been a subject of research. For example, Vinoth, Vadivel, and Lalitha (2021) have developed a method for synthesizing related spiro[indoline-quinoline] derivatives, highlighting the versatility and potential applications of these compounds in various fields (Vinoth, Vadivel, & Lalitha, 2021).
Photochromic and Spectroscopic Properties
- The photochromic and spectroscopic properties of spiro[indoline-quinoline]oxazine derivatives, closely related to the compound , have been explored. Zhou, Pang, Li, and Li (2014) demonstrated the unique properties of these compounds, which could be relevant for applications in materials science and chemistry (Zhou, Pang, Li, & Li, 2014).
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities . They are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVOREQCWCWHCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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